4'-Fluoro-3-iodo-3'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

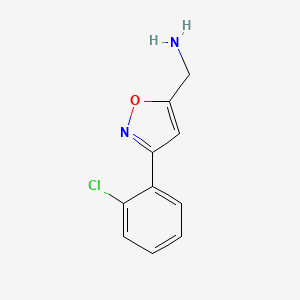

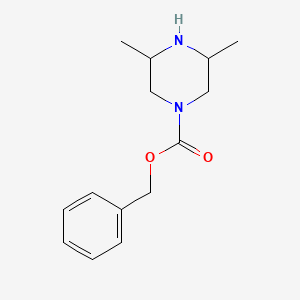

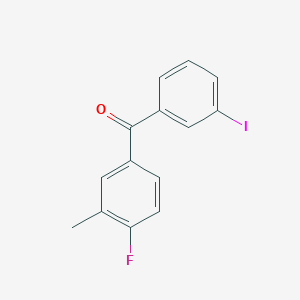

4’-Fluoro-3-iodo-3’-methylbenzophenone is a synthetic compound with a molecular weight of 340.14 . Its IUPAC name is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone . It has been widely studied due to its interesting physical and chemical properties.

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-3-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The InChI code for this compound is 1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Fluoro-3-iodo-3’-methylbenzophenone include a molecular weight of 340.14 . Unfortunately, specific details such as melting point, boiling point, and density are not available in the current literature.Scientific Research Applications

-

Field: Materials Chemistry

- Application : 4’-Fluoro-4-iodo-3’-methylbenzophenone is a type of benzophenone, which are commonly used as photolinkers to produce chemical linkages upon photo-irradiation .

- Method : The benzophenones, aryldiazirines, and arylazides are irradiated to produce the desired chemical linkage .

- Results : The use of these photolinkers has led to versatile applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

-

Field: Bioanalytical Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for biomolecule immobilization and bioconjugation .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various biomolecules .

- Results : This method has been used successfully to modify molecules such as proteins, peptides, nucleic acids, drugs, and solid surfaces for various purposes .

-

Field: Organic Chemistry

- Application : 4-Fluoro-4-methyl-4H-pyrazoles, a compound structurally similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used in Diels–Alder reactions .

- Method : The compound is reacted with a diene in a Diels–Alder reaction .

- Results : The compound showed lower reactivity than its difluoro analogue, but higher stability in the presence of biological nucleophiles .

- Field: Polymer Chemistry

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering and rapid diagnostics .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various polymers .

- Results : This method has been used successfully to modify polymers for various purposes .

- Field: Surface Engineering

- Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4’-Fluoro-3-iodo-3’-methylbenzophenone, has been used for surface engineering .

- Method : The azide group in the compound is activated by photo-irradiation, which allows it to form covalent bonds with various surfaces .

- Results : This method has been used successfully to modify surfaces for various purposes .

properties

IUPAC Name |

(4-fluoro-3-methylphenyl)-(3-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-7-11(5-6-13(9)15)14(17)10-3-2-4-12(16)8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCWJUVJBVKDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-3-iodo-3'-methylbenzophenone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.